3-Bromo-2,3'-bithiophene
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Overview
Description
3-Bromo-2,3’-bithiophene: is an organosulfur compound with the molecular formula C8H5BrS2 . It is a derivative of bithiophene, where a bromine atom is substituted at the third position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borylation followed by Suzuki coupling: One common method to synthesize 3-Bromo-2,3’-bithiophene involves the borylation of 3-Bromothiophene followed by Suzuki coupling.
Cross-coupling with Grignard reagents: Another method involves the cross-coupling of 3-Bromothiophene with Grignard reagents catalyzed by nickel-based catalysts.
Lithiation: Treating 3-Bromothiophene with n-butyllithium in hexane can also yield 3-Bromo-2,3’-bithiophene.
Industrial Production Methods:
- Industrial production methods for 3-Bromo-2,3’-bithiophene typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,3’-bithiophene can undergo substitution reactions, particularly in the presence of nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Grignard Reagents: Nickel-catalyzed cross-coupling with Grignard reagents is another common reaction.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Bromo-2,3’-bithiophene is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of various biologically active compounds.
Industry:
Electronic and Optoelectronic Devices: This compound is crucial in the development of materials for organic solar cells, thin-film transistors, and other electronic devices.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 3-Bromo-2,3’-bithiophene in chemical reactions typically involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds .
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog where the bithiophene structure is not present.
3,3’-Dibromo-2,2’-bithiophene: Another derivative with two bromine atoms, used in similar applications.
Uniqueness:
Properties
Molecular Formula |
C8H5BrS2 |
---|---|
Molecular Weight |
245.2 g/mol |
IUPAC Name |
3-bromo-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5BrS2/c9-7-2-4-11-8(7)6-1-3-10-5-6/h1-5H |
InChI Key |
AKSMCRBPLPJTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(C=CS2)Br |
Origin of Product |
United States |
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